molecular formula C11H16Cl2N2 B2892243 1-(4-Chloro-2-methylphenyl)-piperazine CAS No. 250290-10-9

1-(4-Chloro-2-methylphenyl)-piperazine

Cat. No. B2892243
CAS RN: 250290-10-9
M. Wt: 247.16
InChI Key: WLPFNHBPBKFTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Chloro-2-methylphenyl)-piperazine” seems to be a compound that contains a piperazine group and a 4-chloro-2-methylphenyl group. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The 4-chloro-2-methylphenyl group is a type of aromatic compound that contains a benzene ring with a chlorine atom and a methyl group attached at the 4th and 2nd positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chloro-2-methylphenyl)-piperazine” would depend on its specific molecular structure. For instance, the presence of the piperazine group could potentially make the compound basic, while the 4-chloro-2-methylphenyl group could contribute to its lipophilicity .

Scientific Research Applications

Antagonist of the Melanocortin-4 Receptor

A compound closely related to 1-(4-Chloro-2-methylphenyl)-piperazine, identified as 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine (10d), has been discovered as a potent antagonist of the melanocortin-4 receptor. This compound has shown promise in promoting food intake in tumor-bearing mice, suggesting potential applications in treating cachexia (Chen et al., 2007).

Antidepressant and Antianxiety Activities

1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives have shown significant antidepressant and antianxiety activities. This suggests potential therapeutic applications for mood disorders (J. Kumar et al., 2017).

Synthesis of Piperazine Derivatives for Schistosomiasis Treatment

Research on the synthesis of various piperazine derivatives, including those similar to 1-(4-Chloro-2-methylphenyl)-piperazine, has been conducted for the potential treatment of schistosomiasis in experimental animals (Y. Tung, 1957).

Herbicidal Applications

Novel 1-phenyl-piperazine-2,6-diones, including derivatives of 1-(4-Chloro-2-methylphenyl)-piperazine, have been synthesized and displayed significant herbicidal activity. This highlights their potential use in agriculture (Bin Li et al., 2005).

Antitumor Activity

1,2,4-Triazine derivatives bearing piperazine amide moiety have demonstrated potential anticancer activities, especially against breast cancer cells. This research opens avenues for developing new cancer treatments (L. Yurttaş et al., 2014).

Anticonvulsant and Antimicrobial Activities

3-Hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, synthesized using substituted piperazine derivatives, have been evaluated for their anticonvulsant and antimicrobial activities, suggesting their potential in treating neurological disorders and infections (M. Aytemir et al., 2004).

Mechanism of Action

The mechanism of action of “1-(4-Chloro-2-methylphenyl)-piperazine” is not clear without specific context. If it’s a pharmaceutical compound, its mechanism of action would depend on its specific biological targets .

Future Directions

The future directions for research on “1-(4-Chloro-2-methylphenyl)-piperazine” would depend on its specific applications. If it’s a pharmaceutical compound, future research could involve investigating its pharmacological effects, optimizing its synthesis, or exploring its mechanism of action .

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPFNHBPBKFTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-methylphenyl)-piperazine

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